REACTION_CXSMILES
|
Cl[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3].[H][H]>[Pd].[O-]S([O-])(=O)=O.[Ba+2].CN(C)C(=O)C>[CH:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3] |f:2.3.4|
|
Name
|
|
Quantity
|
1.65 kg
|
Type
|
reactant
|
Smiles
|
ClC(=O)C=1C=C2COC(=O)C2=CC1
|
Name
|
|
Quantity
|
200 g
|
Type
|
catalyst
|
Smiles
|
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
|
Name
|
|
Quantity
|
23 L
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then charged at 3 bar
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
after removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum at 75° C. up to a solid residue
|
Type
|
ADDITION
|
Details
|
The product is dispersed with 8 l of deionized water and, at 5÷10° C.
|
Type
|
ADDITION
|
Details
|
the pH of the mixture is adjusted to 7.0÷7.5 by addition of 2.3 l of 10% ammonium hydroxide solution After a 30-minute
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
the product is filtered
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C2COC(=O)C2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 885 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |